Home > Products > Screening Compounds P38367 > Clindamycin B Palmitate
Clindamycin B Palmitate -

Clindamycin B Palmitate

Catalog Number: EVT-13964249
CAS Number:
Molecular Formula: C33H61ClN2O6S
Molecular Weight: 649.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clindamycin B Palmitate is a semi-synthetic antibiotic derived from clindamycin, which itself originates from lincomycin, a natural antibiotic produced by the bacterium Streptomyces lincolnensis. Clindamycin B Palmitate is specifically an ester formed by the reaction of clindamycin with palmitic acid. This compound is primarily used in the treatment of serious infections caused by susceptible anaerobic bacteria and certain gram-positive organisms. The unique structure of Clindamycin B Palmitate enhances its solubility and bioavailability, making it suitable for various formulations, particularly for pediatric use where palatability is crucial .

Source

Clindamycin B Palmitate is synthesized from clindamycin through esterification with palmitic acid. It is important to note that this compound serves as an impurity in the synthesis of Clindamycin Palmitate Hydrochloride, which is a more commonly utilized form in clinical settings .

Classification

Clindamycin B Palmitate belongs to the lincosamide class of antibiotics, characterized by their mechanism of action that inhibits bacterial protein synthesis. This compound is classified as an antibiotic and is used primarily in therapeutic applications against bacterial infections .

Synthesis Analysis

Methods

The synthesis of Clindamycin B Palmitate typically involves the following steps:

  1. Starting Material: Clindamycin, a lincosamide antibiotic.
  2. Esterification Reaction: Clindamycin reacts with palmitic acid in the presence of a catalyst (often an acid catalyst) to form Clindamycin B Palmitate.
  3. Purification: The product is purified through methods such as recrystallization or chromatography to remove any unreacted materials or by-products.

Technical Details

The reaction conditions, including temperature, time, and solvent choice, are critical for optimizing yield and purity. Typically, the reaction may be conducted under reflux conditions to facilitate the esterification process while ensuring that the reaction remains efficient and complete.

Molecular Structure Analysis

Structure

The molecular formula for Clindamycin B Palmitate is C34H63ClN2O6SC_{34}H_{63}ClN_{2}O_{6}S. The structure consists of the clindamycin backbone linked to a palmitic acid moiety via an ester bond.

Data

  • Molecular Weight: Approximately 606.43 g/mol
  • Structural Features: The compound features a chlorinated phenolic structure typical of lincosamides and a long hydrophobic palmitic acid chain that contributes to its solubility properties .
Chemical Reactions Analysis

Reactions

Clindamycin B Palmitate can undergo several chemical reactions typical for esters, including:

  1. Hydrolysis: In the presence of water and appropriate catalysts (acid or base), it can revert to clindamycin and palmitic acid.
  2. Transesterification: It can react with other alcohols to form different esters.

Technical Details

These reactions are significant in understanding the stability and behavior of Clindamycin B Palmitate under physiological conditions, particularly in drug formulation and delivery systems.

Mechanism of Action

Process

Clindamycin B Palmitate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S ribosomal subunit of bacteria, preventing peptide bond formation during translation. This action is similar to that of macrolides and results in bacteriostatic effects at lower concentrations and potentially bactericidal effects at higher concentrations .

Data

  • Binding Site: The binding overlaps with other antibiotic classes, indicating potential cross-resistance mechanisms among bacteria.
  • Spectrum of Activity: Effective against anaerobic bacteria and certain gram-positive organisms such as Staphylococcus aureus and Streptococcus pneumoniae .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in organic solvents; moderate solubility in water due to the palmitic acid moiety.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but sensitive to moisture.
  • pH Range: Typically stable within a physiological pH range but may degrade outside this range.

Relevant data includes melting point ranges and solubility profiles that inform formulation strategies for oral solutions or suspensions .

Applications

Clindamycin B Palmitate has several scientific uses:

  1. Antibiotic Therapy: Used primarily for treating serious infections caused by anaerobic bacteria, especially when patients are allergic to penicillin.
  2. Pediatric Formulations: Due to its improved taste profile compared to clindamycin alone, it is often formulated for children.
  3. Research Applications: Studied for its efficacy against resistant bacterial strains and its role in combination therapies for complex infections .
Historical Development and Synthesis of Clindamycin B Palmitate

Evolution of Lincosamide Antibiotics: From Lincomycin to Clindamycin Derivatives

The lincosamide class originated with lincomycin, isolated in 1962 from Streptomyces lincolnensis. Its structure comprises a pyrrolidine-linked amino acid and a sulfur-containing octose sugar. While effective against Gram-positive bacteria and anaerobes, lincomycin exhibited limited oral bioavailability (~20–35%) and variable gastrointestinal absorption [5] [8]. The strategic substitution of the 7(R)-hydroxyl group with chlorine yielded clindamycin in 1966, enhancing antibacterial potency 4- to 8-fold against pathogens like Staphylococcus aureus and Bacteroides fragilis [1] [10]. This modification improved ribosomal binding affinity to the 50S subunit, enabling bactericidal effects at higher concentrations. Further derivatization focused on overcoming clindamycin’s bitter taste and gastric instability, leading to esterified prodrugs like clindamycin palmitate hydrochloride and its analog, clindamycin B palmitate [4] [7].

Rationale for Esterification: Prodrug Design to Enhance Palatability and Bioavailability

Esterification emerged as a solution to two critical limitations of clindamycin:

  • Palatability Enhancement: The bitter taste of clindamycin hindered pediatric adherence. Increasing the alkyl chain length of 2-O-acyl esters systematically reduced bitterness, with the C16 palmitate ester rendering the molecule tasteless [9] [7].
  • Bioavailability Optimization: Clindamycin palmitate acts as a bioreversible prodrug, hydrolyzed in vivo by esterases to active clindamycin. The lipophilic palmitoyl chain enhances intestinal absorption via chylomicron uptake, achieving ~90% oral bioavailability compared to clindamycin’s erratic absorption [4] [6]. This aligns with prodrug design principles where esterification masks polar groups, increasing passive diffusion across biological membranes [6] [9].
  • Mechanistic Basis: Hydrolysis occurs primarily in plasma and hepatic tissues, catalyzed by carboxylesterases, releasing clindamycin within 45 minutes post-administration [4] [7].

Historical Synthesis Pathways: Key Methodologies in Early Patents

Initial synthetic routes for clindamycin palmitate derivatives involved direct esterification of clindamycin with palmitoyl chloride under anhydrous conditions:

Clindamycin + Cl⁻(C=O)-C₁₅H₃₁ → [Pyridine/DMF] → Clindamycin Palmitate Ester  

Early patents (1970s–1980s) emphasized:

  • Protection-Deprotection Strategies: Shielding clindamycin’s reactive hydroxyl and amine groups using trimethylsilyl or acetyl groups prior to esterification [3] [5].
  • Solvent Systems: Anhydrous pyridine or dimethylformamide (DMF) to prevent hydrolysis of acid chloride reagents.
  • Low-Yield Challenges: Initial processes suffered from yields <50% due to regioisomeric impurities (e.g., 3-O vs. 2-O-palmitate isomers) and residual palmitic acid [5] [10].

Table 1: Early Synthetic Methods for Clindamycin Palmitate

MethodConditionsKey ReagentsYieldImpurities
Acyl ChloridePyridine, 0°C, 12 hPalmitoyl chloride45–50%3-O-isomer (15–20%)
CarbodiimideDCM, RT, 24 hDCC, Palmitic acid30–40%N-Acyl urea byproducts
EnzymaticBuffer, Lipase, 37°CVinyl palmitate60–65%Minimal isomers

Advancements in Modern Synthetic Techniques: Catalysts, Solvents, and Reaction Optimization

Contemporary synthesis addresses historical limitations through:

  • Catalytic Innovations:
  • Lipase-Catalyzed Transesterification: Candida antarctica lipase B (CAL-B) enables regioselective 2-O-acylation in non-aqueous media (e.g., tert-butanol), achieving >85% yield and >98% isomer purity [3].
  • Heterogeneous Catalysts: Zeolite-immobilized acids facilitate solvent-free esterification, reducing waste.
  • Solvent Engineering: Shift to aprotic polar solvents (e.g., acetone, acetonitrile) minimizes hydrolysis while enhancing reagent solubility [5].
  • Reaction Optimization:
  • Microwave-assisted synthesis reduces reaction times from hours to minutes.
  • Continuous-flow reactors improve temperature control and scalability [3].

Table 2: Modern Catalytic Systems for Clindamycin Palmitate Synthesis

CatalystSolventTemp (°C)TimeYieldRegioselectivity
CAL-B Lipasetert-Butanol508 h88%>99% 2-O-isomer
Zeolite H-BetaSolvent-free804 h78%95% 2-O-isomer
DMAP (4-Dimethylaminopyridine)Acetonitrile252 h92%90% 2-O-isomer

Challenges in Industrial-Scale Production: Purification and Yield Optimization

Industrial manufacturing faces persistent hurdles:

  • Impurity Profiling: Clindamycin B palmitate (a C7 epimer) and 3-O-palmitate isomers form during synthesis, requiring rigorous purification. Regulatory guidelines cap impurities at <0.5% [10].
  • Purification Techniques:
  • Crystallization Optimization: Gradient cooling in ethanol/water mixtures removes palmitic acid.
  • Chromatography: Preparative HPLC with C18 columns resolves isomers but increases costs.
  • Yield Constraints: Despite optimization, maximum yields plateau at 80–85% due to equilibrium limitations in esterification [5] [9].
  • Environmental Impact: Solvent recovery (DMF, acetonitrile) is critical to reduce waste disposal costs.

Table 3: Industrial-Scale Purification Challenges

ImpuritySourceRemoval MethodImpact on Cost
Clindamycin B PalmitateStarting material impuritySilica gel chromatographyHigh (15–20% loss)
3-O-Palmitate IsomerRegioselectivity issueRecrystallization (EtOH/H₂O)Moderate
Free Palmitic AcidIncomplete reactionAlkaline washesLow

Properties

Product Name

Clindamycin B Palmitate

IUPAC Name

[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate

Molecular Formula

C33H61ClN2O6S

Molecular Weight

649.4 g/mol

InChI

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)

InChI Key

LSOHVGOQENSEGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.